Pancuronium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN ALCOHOL

Very soluble in water.

3.08e-06 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Neuromuscular Junction Function

Pancuronium bromide can be used to study the mechanisms of neuromuscular transmission at the neuromuscular junction, the synapse between a motor nerve and a muscle fiber. Researchers can observe how the drug affects the interaction between acetylcholine, a neurotransmitter, and its receptors on muscle cells Source: [Neuromuscular transmission Wikipedia: ].

Animal Model for Neuromuscular Disorders

Pancuronium bromide can be used to induce a state of paralysis in animal models, mimicking certain neuromuscular disorders. This allows researchers to study the effects of these conditions on the body and test potential treatments ].

Forensic Toxicology

Pancuronium bromide can be detected in post-mortem tissues, and this has been used in forensic investigations. A landmark case involved the use of new analysis techniques to detect pancuronium bromide in exhumed tissues, leading to the conviction of a serial killer who used the drug to paralyze his victims Source: [The application of pancuronium bromide (Pavulon) forensic analyses to tissue samples from an Angel of Death investigation: ].

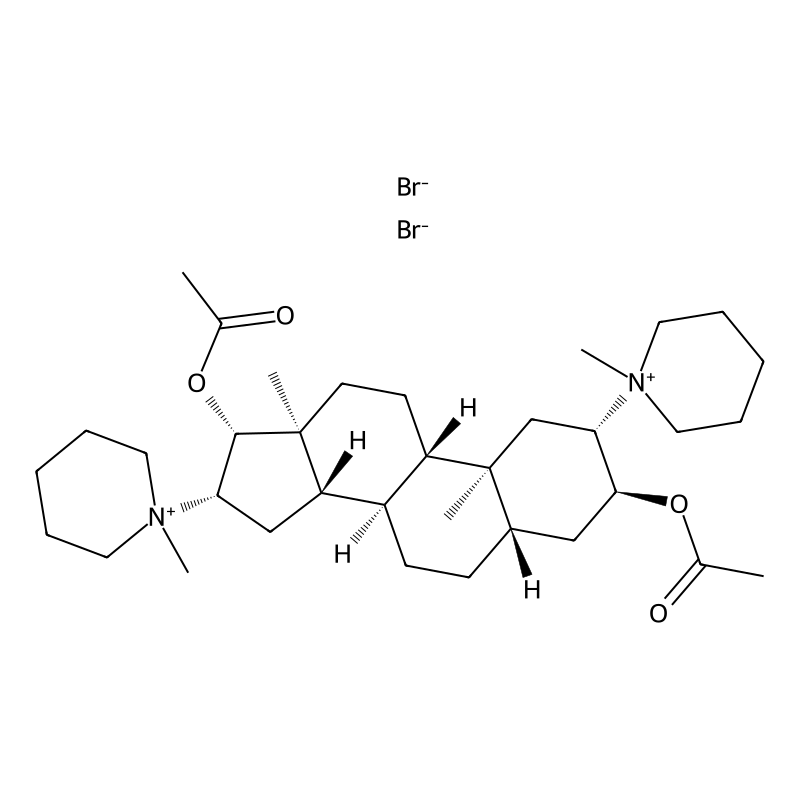

Pancuronium bromide is a non-depolarizing neuromuscular blocking agent belonging to the class of aminosteroids. It is chemically designated as 2β, 16β-dipiperidino-5α-androstane-3α, 17-β-diol diacetate dimethobromide, with the molecular formula . This compound appears as a fine white, odorless powder that is soluble in water, alcohol, and chloroform . Pancuronium bromide was first synthesized in 1964 and is primarily used in clinical settings to induce muscle relaxation during surgical procedures and facilitate tracheal intubation .

Pancuronium bromide acts as a competitive antagonist at the neuromuscular junction, a critical site for muscle activation []. It binds to the nicotinic acetylcholine receptors, preventing the neurotransmitter acetylcholine from binding and initiating muscle contraction. This results in skeletal muscle relaxation [].

Pancuronium bromide is a potent medication with significant safety concerns.

Pancuronium bromide functions by competing with acetylcholine for binding at the nicotinic acetylcholine receptors located at the neuromuscular junction . This competitive inhibition prevents muscle contraction by blocking ion channel opening, thus leading to muscle paralysis. The pharmacological action of pancuronium can be reversed by anticholinesterase agents such as neostigmine and pyridostigmine, which increase acetylcholine levels at the neuromuscular junction .

Pancuronium bromide exhibits a long duration of action compared to other neuromuscular blockers. Its elimination half-life ranges from approximately 89 to 161 minutes, with about 80% of the drug being cleared via renal excretion and minor contributions from hepatic metabolism . The drug does not cross the blood-brain barrier due to its high ionization at physiological pH, which limits its central nervous system effects . Pancuronium's unique structure allows it to mimic acetylcholine while maintaining a larger size, which enhances its binding affinity and efficacy.

The synthesis of pancuronium bromide involves several steps that typically include:

- Formation of the steroid backbone: Starting from steroid precursors, modifications are made to introduce the necessary functional groups.

- Quaternization: The introduction of quaternary nitrogen atoms through alkylation reactions gives rise to its neuromuscular blocking properties.

- Acetylation: The addition of acetyl groups enhances solubility and pharmacological activity.

The specific synthetic pathways may vary, but they generally aim to maintain the structural integrity that allows for effective receptor binding .

Pancuronium bromide is primarily utilized in:

- Anesthesia: As an adjunct during surgical procedures to induce muscle relaxation.

- Mechanical Ventilation: To facilitate patient management in intensive care settings.

- Lethal Injection Protocols: In some jurisdictions, it is used as part of a three-drug protocol for capital punishment .

Pancuronium bromide has been studied for its interactions with various drugs and physiological conditions. Notably:

- It exhibits slight vagolytic activity, which may influence heart rate during administration .

- Its effects can be potentiated or antagonized by other neuromuscular blockers or cholinergic agents.

- In patients with hepatic or renal impairment, pharmacokinetics can be significantly altered, necessitating dosage adjustments .

Similar Compounds: Comparison with Other Neuromuscular Blocking Agents

Pancuronium bromide shares similarities with other neuromuscular blocking agents but also possesses unique properties that distinguish it:

| Compound Name | Type | Duration of Action | Potency Relative to Pancuronium | Unique Features |

|---|---|---|---|---|

| Vecuronium | Non-depolarizing | Intermediate | 1/3 less potent | Shorter duration; less cardiovascular impact |

| Rocuronium | Non-depolarizing | Intermediate | Comparable | Rapid onset; used for rapid sequence intubation |

| Atracurium | Non-depolarizing | Intermediate | Less potent | Metabolized by plasma esterases; less renal clearance dependency |

| D-tubocurarine | Non-depolarizing | Short | 5 times less potent | Historical use; significant histamine release |

| Cisatracurium | Non-depolarizing | Intermediate | Less potent | Minimal cardiovascular effects; metabolized by plasma esterases |

Pancuronium is particularly noted for its longer duration of action compared to many newer agents, making it suitable for prolonged surgical procedures but potentially problematic in patients with renal impairment due to its clearance profile .

Early Investigations into Aminosteroid Neuromuscular Blocking Agents

The foundation for neuromuscular blocking agent research was established in 1850 when Claude Bernard first demonstrated curare's ability to block neuromuscular transmission. Despite this early discovery, clinical application of muscle relaxants remained undeveloped for nearly a century. The modern era of neuromuscular blockade began in 1942 when curare (intercostrin) was first used during general anesthesia to provide muscular relaxation.

Early research focused primarily on naturally derived compounds, with d-tubocurarine becoming the most widely used non-depolarizing muscle relaxant for decades despite its significant hypotensive side effects. The post-war period saw substantial advances in synthetic neuromuscular blockers, with researchers like H.R. Ing, Barlow, W.D.M. Paton, and Eleanor J. Zaimis investigating polymethylene bisquaternaries for their curare-like effects.

Key developments in this period included:

By the late 1950s, anesthesiologists had access to d-tubocurarine and gallamine (non-depolarizers) and suxamethonium (a depolarizer), though all presented significant clinical limitations. The search for improved agents would soon take an unexpected turn with the discovery of naturally occurring steroidal compounds with neuromuscular blocking properties.

Discovery Context Following Malouetine Research (1960)

The pivotal turning point in aminosteroid neuromuscular blocker development came with the discovery of malouetine in the early 1960s. This disquaternary steroidal alkaloid was isolated from the bark of Malouetia bequaertiana, a plant found in both South America and Africa. Indigenous populations had long used a toxin called guachamaca, associated with several Malouetia species, for hunting purposes, with the first Western documentation by Codazzi in 1841.

In 1960, Quevauviller and Lainé successfully isolated and described the structure of malouetine. This compound was characterized as an aminosteroid neuromuscular blocking agent and antinicotinic alkaloid. The research revealed that malouetine possessed a unique molecular architecture that could inspire synthetic analogs with potentially superior pharmaceutical properties.

The chemical investigation of Malouetia bequaertiana yielded several significant compounds:

The discovery of malouetine's neuromuscular blocking activity stimulated substantial interest in aminosteroids as potential neuromuscular blocking agents. This research was initially pursued by Alauddin (a pharmacist) and Martin-Smith (a medicinal chemist) before being adopted by pharmaceutical companies, most notably Organon Laboratories.

Savage's Original Synthesis Achievement (1964)

Following the identification of malouetine, a concerted effort began to design synthetic steroid molecules with curare-like effects. Workers at Organon Laboratories, inspired by malouetine's structure, developed a series of aminosteroid neuromuscular blockers based on an androstane nucleus.

In 1964, a breakthrough occurred when D.S. Savage and his colleagues at Organon, under the direction of C.L. Hewett, successfully synthesized pancuronium bromide. This achievement represented a remarkable feat of drug engineering, combining mechanistic understanding with creative molecular design. Savage's team used the rigid steroidal androstane framework as scaffolding for two acetylcholine molecules, with the quaternary nitrogen atoms spaced rigidly apart by the steroid rings at a distance of ten atoms (interonium distance).

Their empirical reasoning proved insightful: the rigid steroid molecule provided the required separation between the quaternary groups, while the two acetylcholine-like moieties conferred affinity to receptors at the neuromuscular junction. The compound's full chemical name—2β,16β-dipiperidino-5α-androstane-3α,17β-diol diacetate dimethobromide—reflected its complex structure.

Pharmacological testing, led by W.R. Buckett, quickly established pancuronium's exceptional properties. In initial studies, pancuronium demonstrated:

- Non-depolarizing mechanism similar to tubocurarine

- Approximately 5-10 times the potency of d-tubocurarine

- Minimal cardiovascular side effects

- Absence of histamine release or ganglion blockade

Buckett recognized pancuronium's potential value immediately, and his persistence led to successful clinical trials followed by commercial launch in 1968.

Historical Transition from d-Tubocurarine to Steroidal Blockers

The emergence of pancuronium marked a significant transition in anesthetic practice. For decades, d-tubocurarine had been the standard neuromuscular blocking agent despite serious drawbacks, particularly its tendency to dangerously lower patients' blood pressure due to histamine release and ganglionic blockade.

Pancuronium was first administered to patients in 1966 by Baird, who observed that a dose of 2 mg produced full neuromuscular blockade without cardiovascular side effects. This clinical success confirmed laboratory findings and established pancuronium as a superior alternative to existing agents.

The comparative advantages of pancuronium over earlier neuromuscular blockers included:

Pancuronium quickly gained widespread acceptance, becoming the dominant non-depolarizing neuromuscular blocking agent through the 1970s and into the 1980s. Its introduction represented not just a new drug but a new conceptual approach to neuromuscular blockade using synthetic steroidal compounds designed with specific pharmacological targets in mind.

Evolution in Research Focus from 1964-Present

Following pancuronium's success, research focus evolved toward addressing its perceived limitations and developing next-generation aminosteroidal neuromuscular blocking agents. In 1975, Savarese and Kitz defined their ideal neuromuscular blocking agent as having "brief, noncumulative, nondepolarising neuromuscular action with rapid onset and recovery; it would be reversible by an appropriate antagonist and it would lack clinically important side effects".

Savage made another crucial contribution when he recognized that pancuronium's muscle relaxant and cardiovascular effects were structurally segregated: the muscarinic receptor activity resided in the quaternary group at one end (the A ring), while the neuromuscular blocking activity resided in the quaternary group at the other end (the D ring). This insight led to vecuronium's development through demethylation of the A ring nitrogen, creating a "clean drug" without cardiac effects.

The research timeline from pancuronium to subsequent aminosteroidal agents shows:

The evolution of these compounds reflected changing clinical priorities in anesthesia practice. While early research focused primarily on safety compared to d-tubocurarine, later work addressed onset time, duration of action, and elimination of side effects. Researchers discovered that potency and onset time had an inverse relationship—less potent agents like rocuronium could achieve faster onset by using higher doses.

An important advancement came with the development of sugammadex, a selective antagonist that safely reverses neuromuscular blockade induced by aminosteroid agents, addressing concerns about the duration of action.

Throughout its clinical history, pancuronium has found application in multiple contexts:

- During general anesthesia for muscle relaxation

- As an aid to intubation and ventilation

- In critical care medicine for patients requiring mechanical ventilation

- As a component in lethal injection protocols in some jurisdictions

The discovery process beginning with malouetine and culminating in pancuronium exemplifies how natural products can inspire synthetic medicines with improved properties. This history also demonstrates how understanding structure-activity relationships can guide rational drug design, a principle that continues to inform pharmaceutical development today.

Bis-Quaternary Aminosteroid Architecture

Pancuronium bromide’s molecular framework is characterized by a steroidal androstane nucleus modified with two quaternary ammonium groups at positions 2β and 16β, complemented by acetyloxy substituents at 3α and 17β [1] [3]. This bis-quaternary design was inspired by malouetine, a naturally occurring aminosteroid alkaloid, and optimized to enhance neuromuscular blocking potency while minimizing histaminergic and ganglionic side effects [1] [4]. The rigid interonium distance of 10 atoms between the two quaternary nitrogen atoms mirrors the geometry of decamethonium and suxamethonium, enabling optimal alignment with nAChR binding sites [1] [3]. X-ray crystallography confirms that the steroid backbone enforces a planar conformation, stabilizing interactions with receptor subsites while resisting metabolic degradation [3].

Acetylcholine-Like Fragments and Their Functional Significance

Critical to pancuronium’s activity are its acetylcholine-mimetic fragments. Each quaternary ammonium group replicates the trimethylammonium moiety of acetylcholine, enabling competitive binding to nAChRs at neuromuscular junctions [1] [6]. The acetyloxy groups at positions 3α and 17β further enhance binding affinity by forming hydrogen bonds with complementary residues in the receptor’s extracellular domain [3]. Notably, while the D-ring acetyl group was initially thought essential for activity, SAR studies reveal that its removal only modestly reduces potency, whereas modifications to the quaternary nitrogen or steroid backbone profoundly impair function [2] [6]. This suggests that the acetylcholine-like fragments primarily mediate initial receptor recognition, while the steroidal scaffold fine-tunes binding kinetics and duration.

Structure-Action Relationships Among Steroidal Neuromuscular Blockers

Comparative analyses of pancuronium and its analogs—including vecuronium, rocuronium, and pipecuronium—highlight key SAR trends:

- Quaternary Ammonium Position: Pancuronium’s 2β/16β configuration maximizes receptor occupancy compared to mono-quaternary derivatives [4].

- Steroid Substitutions: 17β-acetylation increases lipid solubility, prolonging duration of action, while 3α-acetylation enhances water solubility for intravenous administration [1].

- Piperidino vs. Pyrrolidino Groups: Replacement of pancuronium’s piperidino moieties with smaller pyrrolidino groups (as in vecuronium) reduces vagolytic activity but shortens elimination half-life [4].

Recent syntheses of 3,16-bisquaternary ammonium steroidal analogs demonstrate that intact acetylcholine-like moieties are dispensable for activity, provided critical pharmacophores (e.g., quaternary nitrogens, acetyl groups) remain intact [2]. For example, N-methylation of the piperidino groups in rocuronium derivatives increases potency 1.5-fold compared to pancuronium [2].

Molecular Basis for Competitive Receptor Binding

Pancuronium competitively inhibits nAChRs by occupying the acetylcholine binding sites at α-ε and α-δ subunit interfaces [6]. Binding experiments on mouse nAChRs reveal a 26-fold higher affinity for the α-ε interface, attributed to complementary electrostatic interactions between pancuronium’s quaternary ammonium groups and receptor aspartate residues [6]. Mutagenesis studies further show that substitutions in the δ subunit’s extracellular domain (e.g., δTyr57→Phe) reduce pancuronium’s inhibitory potency by 40%, underscoring the role of aromatic stacking in binding stabilization [6].

However, zebrafish studies challenge the classical competitive model, demonstrating that pancuronium’s IC50 remains unchanged across acetylcholine concentrations (2 μM vs. 100 μM), suggesting allosteric modulation via transmembrane or intracellular domains [5]. Chimeric subunit experiments confirm that replacing the δ subunit’s intracellular domain with ε sequences shifts pancuronium’s IC50 from 116 nM (δ-type) to 15.6 nM (ε-type), implicating non-extracellular regions in modulating binding kinetics [5].

Conformational Studies of Pancuronium-Receptor Complexes

X-ray crystallography of pancuronium bromide reveals a solvated structure with methylene chloride and water molecules occupying interstitial spaces between steroid rings [3]. The molecule adopts a chair conformation, with quaternary ammonium groups oriented 10.3 Å apart—a distance optimal for simultaneous interaction with nAChR anionic subsites [3]. Molecular dynamics simulations of pancuronium-bound nAChRs predict that the steroid core induces a torsional strain in the receptor’s β-subunits, stabilizing the closed-channel state [5].

Recent cryo-EM structures of pancuronium-complexed Torpedo nAChRs further elucidate conformational changes:

- Extracellular Domain: Pancuronium’s acetyloxy groups form hydrogen bonds with αTyr190 and εTyr117, mimicking acetylcholine’s interactions with Tyr93 and Tyr198 [6].

- Transmembrane Domain: The steroid core penetrates into the lipid bilayer, displacing cholesterol molecules and altering membrane fluidity—a potential mechanism for prolonged receptor desensitization [5].

- Intracellular Domain: Salt bridges between pancuronium’s quaternary nitrogens and δGlu381 stabilize the receptor’s intracellular gate in a closed configuration [5].

Purity

Physical Description

Color/Form

WHITE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Odor

Decomposition

Appearance

Melting Point

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (31.03%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (31.03%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

THE MAIN CLINICAL USE OF THE NEUROMUSCULAR BLOCKING AGENTS IS AS AN ADJUVANT IN SURGICAL ANESTHESIA TO OBTAIN RELAXATION OF SKELETAL MUSCLE, PARTICULARLY OF THE ABDOMINAL WALL ... MUSCLE RELAXATION IS ALSO OF VALUE IN VARIOUS ORTHOPEDIC PROCEDURES, SUCH AS THE CORRECTION OF DISLOCATIONS & THE ALIGNMENT OF FRACTURES. /NEUROMUSCULAR BLOCKING AGENTS/

...MAY BE USED MORE SAFELY IN PT WITH CARDIOVASCULAR DISEASE OR BRONCHIAL ASTHMA THAN ANY OTHER NEUROMUSCULAR BLOCKING DRUG. ...IT HAS ACTUALLY BEEN USED IN MGMNT OF STATUS ASTHMATICUS TO RELAX MUSCLES, THEREBY FACILITATING ARTIFICIAL RESPIRATION & DECR OXYGEN DEMAND. ... DURATION OF ACTION OF USUAL DOSE IS GENERALLY 30-60 MIN...

/NEUROMUSCULAR BLOCKING AGENTS/ HAVE BEEN USED TO FACILITATE LARYNGOSCOPY, BRONCHOSCOPY, & ESOPHAGOSCOPY, IN COMBINATION WITH A GENERAL ANESTHETIC AGENT. /NEUROMUSCULAR BLOCKING AGENTS/

For more Therapeutic Uses (Complete) data for PANCURONIUM BROMIDE (9 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

LOW CONCN OF PANCURONIUM BROMIDE (5X10-8 G/ML OR LESS), HAD NO PRESYNAPTIC EFFECT ON MURINE PHRENIC NERVE-DIAPHRAGM PREPN. AT HIGH CONCN (5X10-7 G/ML), PANCURONIUM BROMIDE DEPRESSED QUANTAL RELEASE TO 26% OF CONTROL IN CUT-FIBER PREPN & 40% OF CONTROL IN HIGH-MAGNESIUM PREPN. POSTSYNAPTIC EFFECTS REVEALED DEPRESSION TO 16 & 22% OF CONTROL, RESPECTIVELY, AT A CONCN OF 5X10-7 G/ML. PANCURONIUM BROMIDE HAD NO EFFECT ON DIRECTLY ELICITED ACTION POTENTIALS & ELECTRIC MEMBRANE CONSTANTS. THUS, PRESYNAPTIC AS WELL AS POSTSYNAPTIC EFFECTS OF PANCURONIUM BROMIDE IN PARALYTIC DOSES ARE ESSENTIAL IN CONTRIBUTING TO THE TOTAL EFFICACY OF NEUROMUSCULAR DEPRESSION.

THE PHARMACODYNAMICS OF D-TUBOCURARINE (D-TC), PANCURONIUM BROMIDE, METOCURINE, & GALLAMINE WERE STUDIED IN RAT PHRENIC NERVE-HEMIDIAPHRAGM PREPN WITH VASCULAR PERFUSION AT 25, 31, & 37 °C. D-TC, METOCURINE, & GALLAMINE EACH DEMONSTRATED A NEAR 2-FOLD INCREASE IN ED50 AT 25 °C COMPARED WITH 37 °C. NO SUCH RELATIONSHIP WAS APPARENT WITH PANCURONIUM BROMIDE. SLOPES OF THE DOSE-RESPONSE CURVES WERE NOT INFLUENCED BY TEMP; HOWEVER, THE SLOPES FOR METOCURINE & D-TC WERE LOWER THAN THOSE FOR PANCURONIUM BROMIDE & GALLAMINE. THUS, IN THE RAT, PANCURONIUM BROMIDE RETAINS POTENCY AT HYPOTHERMIA, WHEREAS THE OTHER RELAXANTS DECREASE POTENCY. IN ADDITION, METOCURINE & D-TC EXHIBIT LESS STEEP DOSE-RESPONSE CURVES UNDER THESE EXPTL CONDITIONS.

KEGG Target based Classification of Drugs

Ligand-gated ion channels

Acetylcholine (nicotinic)

CHRN (neuronal type) [HSA:1135 1136 1137 1138 8973 1139 55584 57053 1141 1142 1143] [KO:K04804 K04805 K04806 K04807 K04808 K04809 K04810 K04811 K04813 K04814 K04815]

Pictograms

Acute Toxic

Other CAS

Absorption Distribution and Excretion

Plasma cl=1.1–1.9 mL/minute/kg

BOTH LIVER & KIDNEYS ARE INVOLVED IN DEGRADATION & EXCRETION OF ... PANCURONIUM ...

AFTER IV INJECTION, EFFECTS...BECOME MAXIMAL IN LESS THAN 3 MIN IN ADULTS & 90 SEC IN CHILDREN. ... PLASMA HALF-LIFE IS PROBABLY SLIGHTLY LESS THAN 2 HR. PANCURONIUM IS MOSTLY EXCRETED UNCHANGED INTO URINE.

PLACENTAL TRANSFER OF...PANCURONIUM BROMIDE...OCCURS RAPIDLY AFTER ADMIN TO MOTHERS, BUT FETAL:MATERNAL DRUG CONCN RATIO ARE VERY LOW.

PLASMA LEVELS OF PANCURONIUM OBEYED TWO-COMPARTMENT KINETICS IN SEVEN PATIENTS ON IV INJECTION & THE BETA-PHASE HALF-TIME VARIED BETWEEN 90 AND 162 MIN. THE MEAN VOLUME OF THE CENTRAL COMPARTMENT WAS 100 ML/KG, WHILE THE OVERALL DISTRIBUTION VOLUME WAS 261 MG/KG. IN PATIENTS WITH CHRONIC RENAL FAILURE, THE PLASMA CLEARANCE...WAS SIGNIFICANTLY REDUCED, WHILE VOLUMES OF BOTH THE OVERALL & CENTRAL COMPARTMENTS WERE SIGNIFICANTLY INCREASED.

For more Absorption, Distribution and Excretion (Complete) data for PANCURONIUM BROMIDE (6 total), please visit the HSDB record page.

Metabolism Metabolites

IN CATS, 8 HR AFTER IV INJECTION OF PANCURONIUM BROMIDE, UNCHANGED PANCURONIUM BROMIDE IN URINE, BILE, & LIVER ACCOUNTED FOR 58% OF DOSE, 3-HYDROXY-DERIV FOR 14.5%, 17-HYDROXY-DERIV FOR 7% & 3,17-DIHYDROXY-DERIV FOR 4.5%.

Wikipedia

Drug Warnings

...IT IS ADVISABLE TO USE DRUG CAUTIOUSLY IN PRESENCE OF RENAL OR LIVER DISEASES.

EFFECT OF SPECIFIC DOSE OF ... PANCURONIUM MAY /POSSIBLY/ BE REDUCED IN PT WITH HIGH PLASMA GLOBULIN LEVELS (EG THOSE WITH LIVER DISEASE).

GREAT CARE SHOULD BE TAKEN WHEN ADMIN MUSCLE RELAXANTS TO DEHYDRATED OR SEVERELY ILL PATIENTS. /NEUROMUSCULAR BLOCKING AGENTS/

For more Drug Warnings (Complete) data for PANCURONIUM BROMIDE (17 total), please visit the HSDB record page.

Biological Half Life

PLASMA HALF-LIFE IS PROBABLY SLIGHTLY LESS THAN 2 HR.

Use Classification

Methods of Manufacturing

General Manufacturing Information

... A precipitate may be formed if pancuronium bromide is mixed with barbiturates.

Analytic Laboratory Methods

Storage Conditions

Interactions

...DIETHYL ETHERS, AS WELL AS PRIOR SUCCINYLCHOLINE, INTENSIFY & PROLONG ACTION /OF PANCURONIUM/.

ETHER EXERTS STABILIZING EFFECT ON POSTJUNCTIONAL MEMBRANE & THEREFORE, ACTS SYNERGISTICALLY WITH COMPETITIVE BLOCKING AGENTS. ... HALOTHANE, CYCLOPROPANE, FLUROXENE, METHOXYFLURANE, & ENFLURANE LIKEWISE ACT SYNERGISTICALLY WITH COMPETITIVE BLOCKING AGENTS, BUT TO LESSER EXTENT. /NEUROMUSCULAR COMPETITIVE BLOCKING AGENTS/

AMINOGLYCOSIDE ANTIBIOTICS PRODUCE NEUROMUSCULAR BLOCKADE BY INHIBITING ACETYLCHOLINE RELEASE FROM THE PREGANGLIONIC TERMINAL (THROUGH COMPETITION WITH CA(2+)) AND ... BY STABILIZING THE POSTJUNCTIONAL MEMBRANE. THE BLOCKADE IS ANTAGONIZED BY CALCIUM SALTS, BUT ONLY INCONSISTENTLY BY ANTICHOLINESTERASE AGENTS. THE TETRACYCLINE ANTIBIOTICS ALSO CAN PRODUCE NEUROMUSCULAR BLOCK, POSSIBLY BY CHELATION OF CALCIUM IONS. ADDITIONAL ANTIBIOTICS THAT HAVE NEUROMUSCULAR BLOCKING ACTION ... INCLUDE POLYMYXIN B, COLISTIN, CLINDAMYCIN, & LINCOMYCIN. /NEUROMUSCULAR BLOCKING AGENTS/

For more Interactions (Complete) data for PANCURONIUM BROMIDE (27 total), please visit the HSDB record page.

Stability Shelf Life

... The manufacturer indicates that the drug is stable for 6 mos at room temperature.

Dates

in pharmaceutical preparation and urine samples using modified carbon paste

electrodes. Chem Pharm Bull (Tokyo). 2011;59(2):254-9. PubMed PMID: 21297308.

2: Stankov-Jovanovic VP, Nikolic-Mandic SD, Mandic LjM, Mitic VD. A modification

of the kinetic determination of pancuronium bromide based on its inhibitory

effect on cholinesterase. J Clin Lab Anal. 2007;21(2):124-31. PubMed PMID:

17385680.

3: Stankov-Jovanović VP, Nikolić-Mandić SD, Mandić LM, Mitić VD. Cholinesterase

inhibition based determination of pancuronium bromide in biological samples. Anal

Bioanal Chem. 2006 Aug;385(8):1462-9. Epub 2006 Jun 28. PubMed PMID: 16804673.

4: Andresen BD, Alcaraz A, Grant PM. The application of pancuronium bromide

(Pavulon) forensic analyses to tissue samples from an /Angel of Death/

investigation. J Forensic Sci. 2005 Jan;50(1):215-9. PubMed PMID: 15831022.

5: Andresen BD, Alcaraz A, Grant PM. Pancuronium bromide (Pavulon) isolation and

identification in aged autopsy tissues and fluids. J Forensic Sci. 2005

Jan;50(1):196-203. PubMed PMID: 15831019.

6: Oransky I. Who--and how--to kill are focus of US death penalty cases.

Questions about prisoners/' mental competence and use of pancuronium bromide

ignite recent controversy. Lancet. 2003 Oct 18;362(9392):1287. PubMed PMID:

14577434.

7: Delogu G, Moretti S, Marcellini S, Antonucci A, Tellan G, Marandola M, Signore

M, Famularo G. Pancuronium bromide, a non-depolarizing muscle relaxant which

promotes apoptosis of blood lymphocytes in vitro. Acta Anaesthesiol Scand. 2003

Oct;47(9):1138-44. PubMed PMID: 12969109.

8: Sullivan TC, Hellyer PW, Lee DD, Davidson MG. Respiratory function and

extraocular muscle paralysis following administration of pancuronium bromide in

dogs. Vet Ophthalmol. 1998;1(2-3):125-128. PubMed PMID: 11397221.

9: Koishi K, Ooe Y, Hirata A, Kimura H, Izawa M. [Respiratory muscle weakness

after prolonged use of hydrocortisone and pancuronium bromide]. Masui. 2000

Jan;49(1):72-4. Japanese. PubMed PMID: 10689850.

10: Cheung PY, Tyebkhan JM, Peliowski A, Ainsworth W, Robertson CM. Prolonged use

of pancuronium bromide and sensorineural hearing loss in childhood survivors of

congenital diaphragmatic hernia. J Pediatr. 1999 Aug;135(2 Pt 1):233-9. PubMed

PMID: 10431119.

Explore Compound Types